Pemetrexed L-Glutamyl-L-glutamic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamyl-L-glutamic Acid involves multiple steps, including the coupling of Pemetrexed with L-Glutamyl-L-glutamic Acid. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and catalysts to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in neat form and stored at controlled temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed L-Glutamyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
Scientific Research Applications
Pemetrexed L-Glutamyl-L-glutamic Acid has a wide range of scientific research applications, including:
Mechanism of Action
Pemetrexed L-Glutamyl-L-glutamic Acid exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . These enzymes are crucial for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting these enzymes, the compound disrupts the replication and repair of cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate drug used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Pralatrexate: A folate analog metabolic inhibitor used to treat certain types of lymphoma.
Uniqueness
Pemetrexed L-Glutamyl-L-glutamic Acid is unique due to its specific structure, which allows it to target multiple enzymes in the folate metabolic pathway. This multi-targeted approach enhances its efficacy in inhibiting cancer cell growth compared to other antifolate compounds .
Properties
Molecular Formula |
C25H28N6O9 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28N6O9/c26-25-30-20-19(23(38)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(36)28-15(7-9-17(32)33)22(37)29-16(24(39)40)8-10-18(34)35/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,39,40)(H4,26,27,30,31,38)/t15-,16-/m0/s1 |
InChI Key |
SCSYVKUGSLVCGD-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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